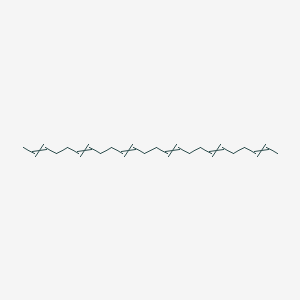
Tetracosa-2,6,10,14,18,22-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosa-2,6,10,14,18,22-hexaene is a hydrocarbon compound with the molecular formula C24H38. It is characterized by the presence of six double bonds, making it a polyunsaturated compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosa-2,6,10,14,18,22-hexaene typically involves the use of alkyne metathesis or other coupling reactions. One common method is the use of a Grubbs catalyst to facilitate the metathesis reaction, which results in the formation of the desired polyunsaturated hydrocarbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale metathesis reactions using robust and efficient catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosa-2,6,10,14,18,22-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Tetracosa-2,6,10,14,18,22-hexaene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of polyunsaturated hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Tetracosa-2,6,10,14,18,22-hexaene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include radical formation and electrophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Squalene (C30H50): A similar polyunsaturated hydrocarbon with six double bonds, commonly found in biological systems.
2,6,10,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaene (C30H50): Another polyunsaturated hydrocarbon with a similar structure but different substituents
Uniqueness
Tetracosa-2,6,10,14,18,22-hexaene is unique due to its specific arrangement of double bonds and its potential for various chemical modifications. Its structure allows for diverse reactivity and applications in different fields of research .
Propriétés
Numéro CAS |
117732-53-3 |
|---|---|
Formule moléculaire |
C24H38 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
tetracosa-2,6,10,14,18,22-hexaene |
InChI |
InChI=1S/C24H38/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-6,11-14,19-22H,7-10,15-18,23-24H2,1-2H3 |
Clé InChI |
RUNWDIHBXBYUGE-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC=CCCC=CCCC=CCCC=CCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


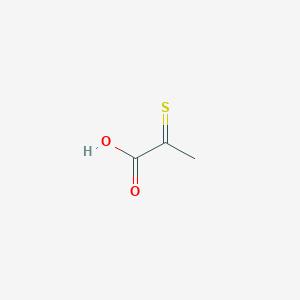


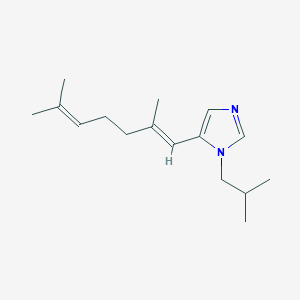
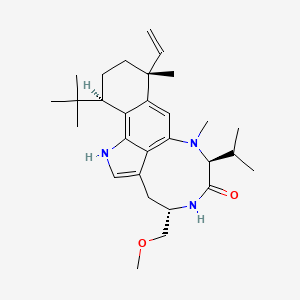
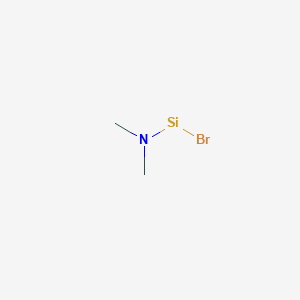
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
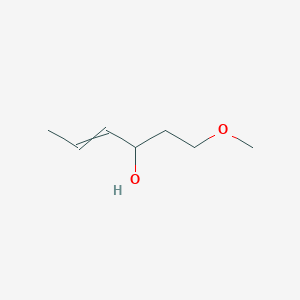
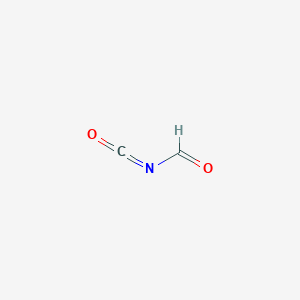
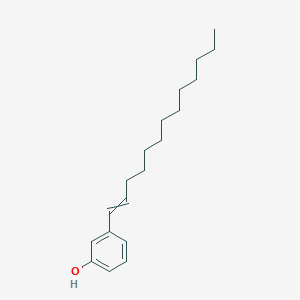
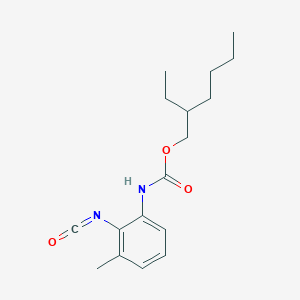
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

